2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid
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Overview
Description
Mcl-1 inhibitor 10 is a small molecule inhibitor targeting the myeloid cell leukemia 1 (Mcl-1) protein, which is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in the regulation of apoptosis, and its overexpression is often associated with various cancers, including multiple myeloma and acute myeloid leukemia . By inhibiting Mcl-1, Mcl-1 inhibitor 10 promotes apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 10 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity for Mcl-1 . Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Mcl-1 inhibitor 10 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Mcl-1 inhibitor 10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Mcl-1 inhibitor 10 and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mcl-1 inhibitor 10 has a wide range of scientific research applications, including:
Mechanism of Action
Mcl-1 inhibitor 10 exerts its effects by selectively binding to the Mcl-1 protein, thereby preventing its interaction with pro-apoptotic proteins such as BAX and BAK . This disruption of the Mcl-1-protein complex leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the Bcl-2 family proteins and the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Mcl-1 inhibitor 10 is compared with other similar compounds, such as:
ABT-199 (Venetoclax): A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A potent and selective Mcl-1 inhibitor with similar mechanisms of action.
AZD5991: Another Mcl-1 inhibitor currently in clinical trials for various cancers.
Uniqueness: Mcl-1 inhibitor 10 is unique due to its high selectivity for Mcl-1 over other Bcl-2 family proteins, which reduces off-target effects and enhances its therapeutic potential . Additionally, its favorable pharmacokinetic properties and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C21H15F3O4 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |
InChI Key |
GBUJCCFRKREBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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